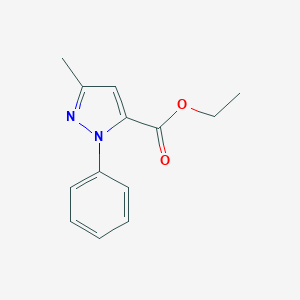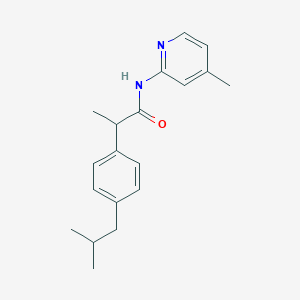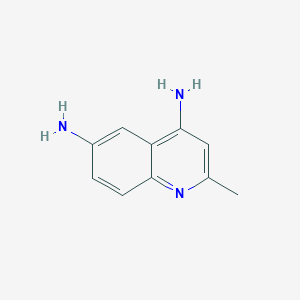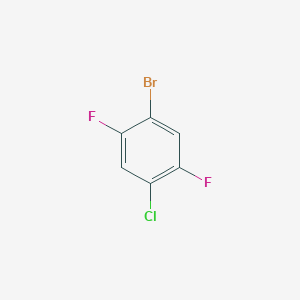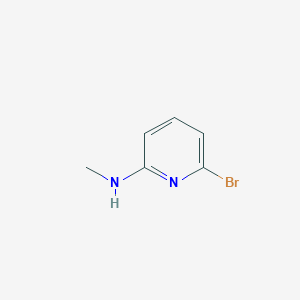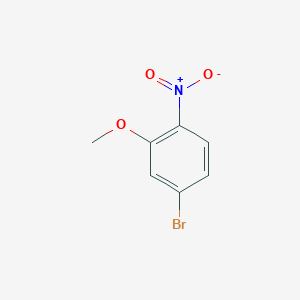![molecular formula C11H9N3S2 B183308 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 5938-68-1](/img/structure/B183308.png)
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a novel heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is not fully understood. Studies have suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-dependent pathways. The compound has also been reported to inhibit the activity of various enzymes, including COX-2 and topoisomerase II, which are involved in inflammation and DNA replication, respectively.
Effets Biochimiques Et Physiologiques
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been reported to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit inflammation, and exhibit antimicrobial and antifungal activities. The compound has also been reported to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its antimicrobial and antifungal activities. However, the compound has some limitations, including its insolubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole. One direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to explore the use of the compound in combination with other drugs to enhance its anticancer activity. Additionally, further studies are needed to determine the toxicity and safety profile of the compound in vivo.
In conclusion, 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a novel heterocyclic compound that has shown promising results as an anticancer agent and has potential therapeutic applications for various diseases. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been reported using various methods. One of the most common methods involves the reaction of 2-mercaptobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been studied extensively for its potential therapeutic applications. The compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory, antimicrobial, and antifungal activities. The compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
Numéro CAS |
5938-68-1 |
|---|---|
Nom du produit |
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Formule moléculaire |
C11H9N3S2 |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
1-prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C11H9N3S2/c1-2-7-15-10-12-13-11-14(10)8-5-3-4-6-9(8)16-11/h2-6H,1,7H2 |
Clé InChI |
HFZKXLDINQAKRE-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NN=C2N1C3=CC=CC=C3S2 |
SMILES canonique |
C=CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



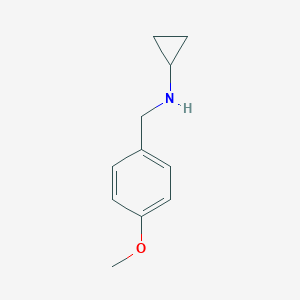
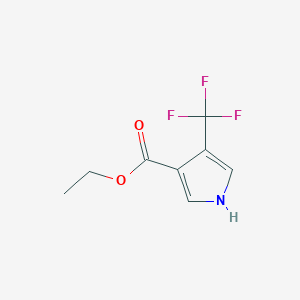
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
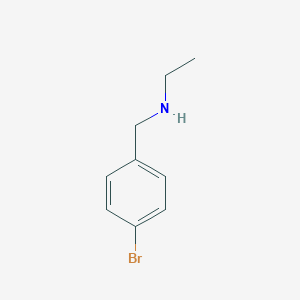
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)
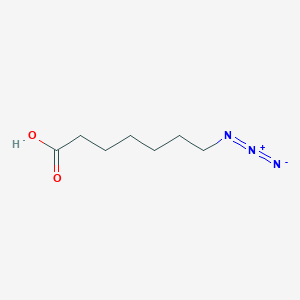
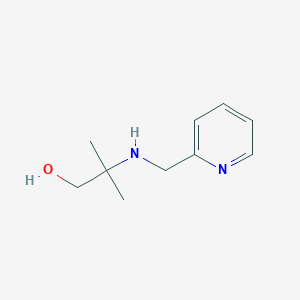
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
